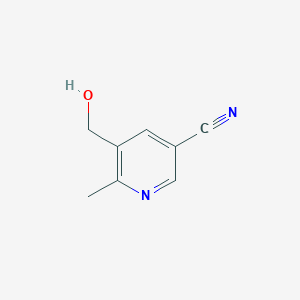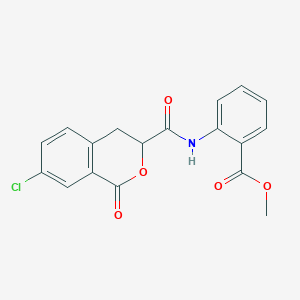
5-(ヒドロキシメチル)-6-メチルニコチノニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the nicotinonitrile core
科学的研究の応用
5-(Hydroxymethyl)-6-methylnicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: It is explored for its potential use in drug development. Its ability to undergo various chemical modifications makes it a promising candidate for the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products.
作用機序
Target of Action
Similar compounds such as tolterodine act on muscarinic receptors, specifically m2 and m3 subtypes . These receptors play a crucial role in mediating urinary bladder contraction and salivation .
Biochemical Pathways
Related compounds like 5-hydroxymethylfurfural (hmf) have been shown to be involved in the biosynthesis of 2,5-furandicarboxylic acid (fdca) via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase .
Pharmacokinetics
Similar compounds like fesoterodine are well absorbed after oral administration and are rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . In patients with moderate hepatic impairment, the maximum concentration (Cmax) and area under the curve (AUC) of the active metabolite are increased .
Result of Action
Related compounds like 5-hydroxymethylfurfural have been shown to ameliorate allergic inflammation in hmc-1 cells by inactivating nf-κb and mapk signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-6-methylnicotinonitrile. For instance, the production of related compounds like 5-Hydroxymethylfurfural is influenced by temperature and water content . Additionally, 5-hydroxymethylation has been proposed as a novel environmental biosensor, changing in response to environmental factors and leading to disease development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methylnicotinonitrile typically involves the reaction of 6-methylnicotinonitrile with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the hydroxymethyl group. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 5-(Hydroxymethyl)-6-methylnicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-(Carboxymethyl)-6-methylnicotinonitrile.
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 5-(Hydroxymethyl)-6-methyl-aminomethylpyridine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and sodium hydride (NaH) as a base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-6-methylnicotinonitrile
Reduction: 5-(Hydroxymethyl)-6-methyl-aminomethylpyridine
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different core structure. It is used in the production of biofuels and chemicals.
6-Methylnicotinonitrile: The parent compound of 5-(Hydroxymethyl)-6-methylnicotinonitrile, lacking the hydroxymethyl group.
5-(Chloromethyl)furfural: A halogenated derivative of 5-(Hydroxymethyl)furfural with similar reactivity.
Uniqueness
5-(Hydroxymethyl)-6-methylnicotinonitrile is unique due to the presence of both a hydroxymethyl group and a methyl group on the nicotinonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
5-(hydroxymethyl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-8(5-11)2-7(3-9)4-10-6/h2,4,11H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONUZBDMJCXEDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2403893.png)

![5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2403900.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403905.png)

![N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2403908.png)

![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)
